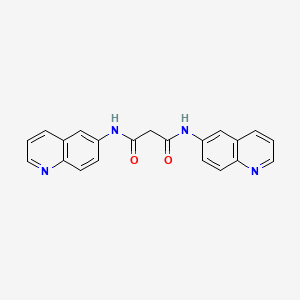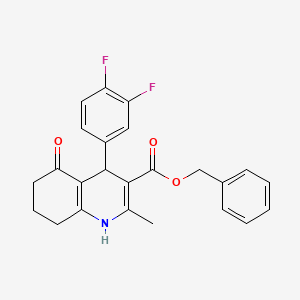
N,N'-di(quinolin-6-yl)propanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-di(quinolin-6-yl)propanediamide is a compound that features two quinoline moieties attached to a propanediamide backbone. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. The presence of quinoline rings in the structure of N,N’-di(quinolin-6-yl)propanediamide imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-di(quinolin-6-yl)propanediamide typically involves the reaction of quinoline derivatives with a propanediamide precursor. One common method involves the reaction of quinoline-6-amine with propanediamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of N,N’-di(quinolin-6-yl)propanediamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography may be employed to obtain the final product in its pure form .
化学反应分析
Types of Reactions
N,N’-di(quinolin-6-yl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moieties to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
科学研究应用
N,N’-di(quinolin-6-yl)propanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes
作用机制
The mechanism of action of N,N’-di(quinolin-6-yl)propanediamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. The quinoline moieties play a crucial role in these interactions by forming hydrogen bonds and π-π stacking interactions with target molecules .
相似化合物的比较
Similar Compounds
N2,N6-di(quinolin-8-yl)pyridine-2,6-dicarboxamide: This compound features a pyridine ring in addition to the quinoline moieties and exhibits similar chemical and biological properties.
N-(quinolin-8-yl)picolinamide: This compound contains a picolinamide moiety and is used in similar applications as N,N’-di(quinolin-6-yl)propanediamide.
Uniqueness
N,N’-di(quinolin-6-yl)propanediamide is unique due to its specific structure, which allows for versatile chemical modifications and interactions with various molecular targets. Its dual quinoline moieties provide enhanced stability and reactivity compared to similar compounds .
属性
IUPAC Name |
N,N'-di(quinolin-6-yl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c26-20(24-16-5-7-18-14(11-16)3-1-9-22-18)13-21(27)25-17-6-8-19-15(12-17)4-2-10-23-19/h1-12H,13H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVNKLGBNKLDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)CC(=O)NC3=CC4=C(C=C3)N=CC=C4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![11-(3,4-dimethoxyphenyl)-10-propanoyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5223260.png)
![2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5223273.png)
![1-[(4-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5223276.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B5223284.png)
![(2R*,6S*)-2,6-dimethyl-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine](/img/structure/B5223289.png)
![ETHYL 2-{1,3-DIOXO-2-[(4-PROPYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDEN-2-YL}ACETATE](/img/structure/B5223295.png)
![1-(4-chlorophenyl)-3-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiourea](/img/structure/B5223299.png)
![ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate](/img/structure/B5223308.png)
![N-[(3-nitrophenyl)-phenylmethyl]formamide](/img/structure/B5223317.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B5223325.png)
![4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5223330.png)
![1,3-Benzodioxol-5-ylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5223339.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5223349.png)
